molecular formula C17H26FN3O2 B6637188 3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea

3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea

Cat. No.: B6637188
M. Wt: 323.4 g/mol
InChI Key: GFLPLQDDAYOCPS-UHFFFAOYSA-N
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Description

3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluorophenyl group and a urea moiety, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

3-[1-(2-fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O2/c1-17(2,23)12-20(3)16(22)19-13-7-6-10-21(11-13)15-9-5-4-8-14(15)18/h4-5,8-9,13,23H,6-7,10-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLPLQDDAYOCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C(=O)NC1CCCN(C1)C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-fluorobenzylamine and a ketone or aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using 2-fluorobenzyl chloride or a similar reagent.

    Urea Formation: The final step involves the reaction of the piperidine derivative with an isocyanate or a carbamoyl chloride to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for improved scalability, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea moiety to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the piperidine and urea moieties may contribute to the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(2-Chlorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea
  • 3-[1-(2-Bromophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea
  • 3-[1-(2-Methylphenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea

Uniqueness

The presence of the fluorine atom in 3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea distinguishes it from its analogs

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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